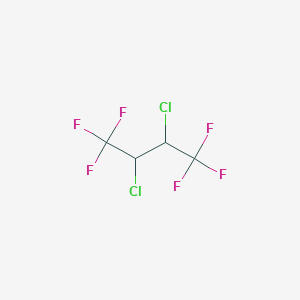

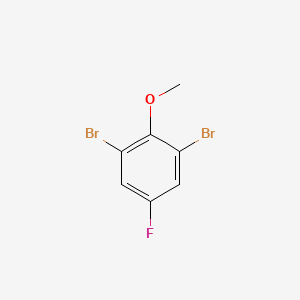

![molecular formula C11H12FNO3 B1304750 Ethyl 2-[(2-fluorobenzoyl)amino]acetate CAS No. 304657-05-4](/img/structure/B1304750.png)

Ethyl 2-[(2-fluorobenzoyl)amino]acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

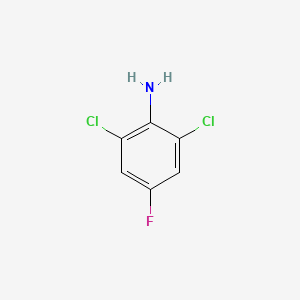

Ethyl 2-[(2-fluorobenzoyl)amino]acetate is a compound that can be associated with a class of chemicals that have potential applications in pharmaceuticals, particularly as diuretics and in the synthesis of amino acid derivatives. The compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorinated aromatic moiety. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, characterization, and potential applications, which can provide insights into the properties and reactivity of Ethyl 2-[(2-fluorobenzoyl)amino]acetate.

Synthesis Analysis

The synthesis of related compounds involves the use of Mannich bases and aminomethyl derivatives, as well as oxidative coupling reactions. For instance, the synthesis of a potent diuretic compound is described, which involves the aminomethyl derivative of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate . Another paper describes the oxidative coupling of ethyl 2-(disubstituted amino)acetates with indoles to produce indolylglycine derivatives . These methods could potentially be adapted for the synthesis of Ethyl 2-[(2-fluorobenzoyl)amino]acetate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond . This suggests that Ethyl 2-[(2-fluorobenzoyl)amino]acetate could also exhibit specific intramolecular interactions that may influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of compounds containing fluorinated motifs and amino groups can be quite diverse. For example, the double capture of difluorocarbene by 2-aminostyrenes is reported, leading to the construction of 3-(2,2-difluoroethyl)-2-fluoroindoles . This demonstrates the potential for Ethyl 2-[(2-fluorobenzoyl)amino]acetate to undergo reactions that incorporate fluorine atoms into various molecular frameworks, which can be particularly valuable in the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 2-[(2-fluorobenzoyl)amino]acetate are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of fluorine atoms often affects the lipophilicity, metabolic stability, and bioavailability of a compound. The analytical techniques such as FT-IR, TGA, DTA, and UV-Visible spectroscopy used to characterize related compounds could be employed to determine the properties of Ethyl 2-[(2-fluorobenzoyl)amino]acetate, such as its thermal stability, solubility, and electronic properties.

科学研究应用

Synthetic Pathways and Drug Development

Ethyl 2-[(2-fluorobenzoyl)amino]acetate serves as a crucial intermediate in the synthesis of complex organic compounds due to its reactive properties. For instance, it has been used in the preparation of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylates, which are significant in the formation of several drug compounds. This synthesis involves a tandem addition-elimination-SNAr reaction, showcasing the compound's versatility in creating pharmacologically relevant structures (Bunce, Lee, & Grant, 2011).

Antitumor Activity

Research has explored the antitumor potential of amino acid ester derivatives containing 5-fluorouracil synthesized using ethyl 2-[(2-fluorobenzoyl)amino]acetate. These derivatives have shown inhibitory effects against leukemia and liver cancer cells in vitro, suggesting a promising avenue for developing new anticancer medications (Xiong et al., 2009).

Enzyme Inhibition for Diabetes Management

The compound has also been utilized in synthesizing ethyl 2-[aryl(thiazol-2-yl)amino]acetates, exhibiting significant inhibition against α-glucosidase and β-glucosidase enzymes. This property is beneficial for managing diabetes by controlling the postprandial blood glucose levels. The inhibition activity offers a foundation for developing new therapeutic agents for diabetes treatment (Babar et al., 2017).

Advancements in Glycopeptide Synthesis

In the realm of glycopeptide synthesis, the use of fluorobenzoyl protective groups, which can be derived from compounds like ethyl 2-[(2-fluorobenzoyl)amino]acetate, has demonstrated superiority in suppressing β-elimination of O-linked carbohydrates. This advancement enhances the efficiency and yield of glycopeptide synthesis, crucial for developing peptide-based therapeutics with improved stability and bioavailability (Sjölin & Kihlberg, 2001).

Continuous-Flow Synthesis for Pharmaceutical Intermediates

Furthermore, ethyl 2-[(2-fluorobenzoyl)amino]acetate has been integral in developing continuous-flow processes for producing pharmaceutical intermediates like ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. This process highlights the compound's role in enhancing operational safety, reducing raw material consumption, and achieving higher yields, marking a significant step forward in the sustainable and efficient production of pharmaceuticals (Guo, Yu, & Su, 2020).

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

ethyl 2-[(2-fluorobenzoyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNTXYDBYCKOOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(2-fluorobenzoyl)amino]acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

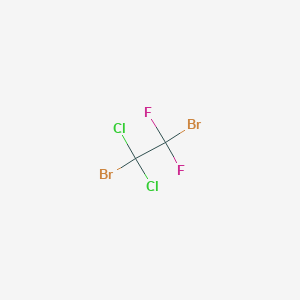

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)